molecular formula C16H23N3O2 B7468484 1-Cyclohexyl-4-(4-nitrophenyl)piperazine

1-Cyclohexyl-4-(4-nitrophenyl)piperazine

Numéro de catalogue: B7468484
Poids moléculaire: 289.37 g/mol
Clé InChI: YYSXXRSTZDEWBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a synthetic piperazine derivative characterized by a cyclohexyl group at the 1-position and a 4-nitrophenyl substituent at the 4-position of the piperazine ring.

Propriétés

IUPAC Name

1-cyclohexyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSXXRSTZDEWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Differences :

  • MT-45 features a 1,2-diphenylethyl group at the 4-position instead of a 4-nitrophenyl group.
  • The diphenylethyl substituent enhances lipophilicity and opioid receptor affinity, whereas the nitro group in 1-cyclohexyl-4-(4-nitrophenyl)piperazine may favor interactions with enzymes or other non-opioid targets.

Pharmacological Activity :

  • MT-45 is a synthetic opioid with analgesic potency comparable to morphine. Its S(+)-enantiomer exhibits 18.3–61.6 times greater activity than the R(−)-isomer .
  • Adverse effects include hearing loss, unconsciousness, and opioid-like dependence .

Metabolism :

  • MT-45 undergoes phase I/II metabolism, producing hydroxylated, glucuronidated, and sulfated metabolites . Fluorinated analogs (e.g., 2F-MT-45) show similar metabolic pathways but altered clearance rates .
  • No metabolic data are available for 1-cyclohexyl-4-(4-nitrophenyl)piperazine, though nitro groups are often metabolized to reactive intermediates (e.g., nitroso or hydroxylamine derivatives).

PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)

Structural Differences :

  • PB28 contains a tetrahydronaphthalenylpropyl chain at the 4-position, enabling high-affinity binding to σ receptors .

Pharmacological Activity :

  • PB28 is a σ2 receptor ligand with applications in cancer imaging and therapy. Fluorescent derivatives of PB28 are used to study tumor cell uptake .
  • Contrast : The nitrophenyl analog lacks σ receptor affinity but may target enzymes like tyrosinase or kinases due to its nitroaryl moiety .

Nitrophenylpiperazine Derivatives (e.g., 4a–m)

Structural Similarities :

  • Derivatives such as 1-(4-nitrophenyl)piperazine share the nitroaryl group but lack the cyclohexyl substituent.

Pharmacological Activity :

  • In tyrosinase inhibition assays, derivatives like 4m (IC₅₀ = 2.3 µM) outperform reference inhibitors like kojic acid (IC₅₀ = 16.7 µM) .
  • Anticancer derivatives (e.g., OMS1–OMS13 ) coupled with benzhydryl or sulfonamide groups show cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ < 10 µM) .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Biological Activity Potency/IC₅₀
MT-45 1,2-Diphenylethyl Opioid agonist Morphine-equivalent
1-Cyclohexyl-4-(4-nitrophenyl)piperazine 4-Nitrophenyl Tyrosinase inhibition (hypothetical) N/A (see analogs: 2.3–16.7 µM )
PB28 Tetrahydronaphthalenylpropyl σ2 receptor binding Kᵢ = 14 nM
OMS derivatives Benzhydryl/sulfonamide + nitrophenyl Anticancer IC₅₀: 1.2–9.8 µM

Key Observations :

  • Cyclohexyl Group : Enhances lipophilicity and membrane permeability, critical for CNS penetration in MT-45 and σ receptor binding in PB28 .
  • Nitrophenyl Group: Directs activity toward non-opioid targets (e.g., enzymes, cancer pathways) via electronic effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.